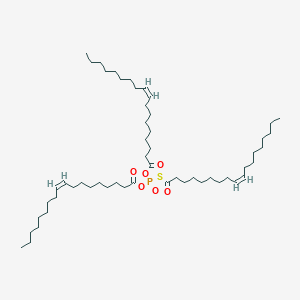
Oleoyl-thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl-thiophosphate is a synthetic organic compound that belongs to the class of phosphorothioates It is characterized by the presence of an oleoyl group attached to a thiophosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oleoyl-thiophosphate typically involves the reaction of oleoyl chloride with thiophosphoric acid or its derivatives. One common method includes the reaction of oleoyl chloride with O,O’-dialkyl thiophosphoric acids in the presence of a base, leading to the formation of this compound . This reaction can be carried out under mild conditions, often using solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency . This method involves the reaction of oleoyl chloride with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions.
Análisis De Reacciones Químicas
Types of Reactions: Oleoyl-thiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted phosphorothioates.
Aplicaciones Científicas De Investigación
Oleoyl-thiophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Oleoyl-thiophosphate exerts its effects primarily through interaction with lysophosphatidic acid receptors (LPA receptors). These receptors are G protein-coupled receptors that mediate various cellular responses . Upon binding to LPA receptors, this compound activates downstream signaling pathways involving heterotrimeric G proteins, leading to diverse biological effects such as cell proliferation, migration, and survival .
Similar Compounds:
Lysophosphatidic Acid (LPA): Similar in structure but lacks the thiophosphate group.
Phosphorothioate Esters: Share the thiophosphate moiety but differ in the attached organic groups.
Uniqueness: this compound is unique due to its specific combination of an oleoyl group and a thiophosphate moiety, which imparts distinct chemical and biological properties. This combination allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C54H99O6PS |
|---|---|
Peso molecular |
907.4 g/mol |
Nombre IUPAC |
[[(Z)-octadec-9-enoyl]oxy-[(Z)-octadec-9-enoyl]sulfanylphosphoryl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C54H99O6PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52(55)59-61(58,60-53(56)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62-54(57)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-51H2,1-3H3/b28-25-,29-26-,30-27- |
Clave InChI |
VZTWVTAPKVGVJL-IUPFWZBJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OP(=O)(SC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)(OC(=O)CCCCCCCC=CCCCCCCCC)SC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
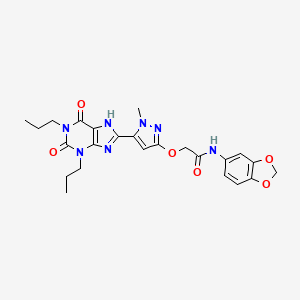
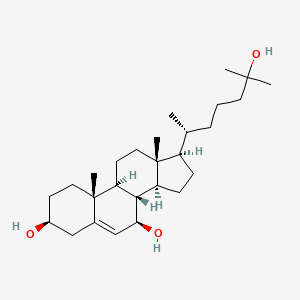
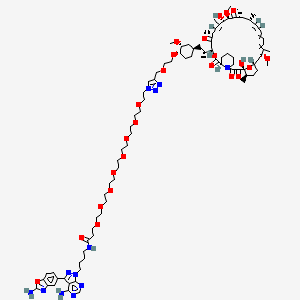
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
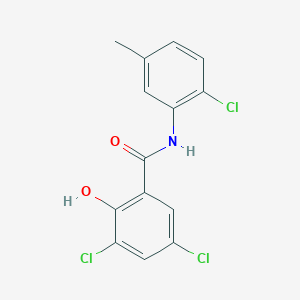
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
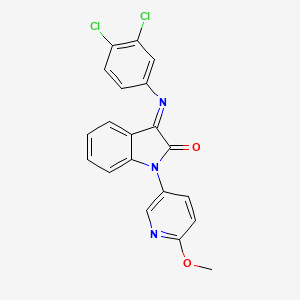
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)

![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)